(1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid
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Overview
Description
(1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its intricate structure includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic structure.
Functional group modifications: Introduction of the phenylmethoxycarbonyl and 2-methylpropan-2-yl groups through esterification or other suitable reactions.
Final adjustments: Ensuring the correct stereochemistry and purity of the compound through purification techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up reactions: Using larger reactors and continuous flow techniques.
Automation: Implementing automated systems for precise control of reaction conditions.
Purification: Employing industrial-scale chromatography or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
(1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid is unique due to its specific tricyclic structure and the presence of multiple functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c1-22(2,3)31-21(29)24-10-16-9-23(19(26)27)14-25(12-18(23)17(16)11-24)20(28)30-13-15-7-5-4-6-8-15/h4-8,16-18H,9-14H2,1-3H3,(H,26,27)/t16-,17+,18-,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMANLUQNKQTXFI-MIVHDCIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3(CN(CC3C2C1)C(=O)OCC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@]3(CN(C[C@@H]3[C@H]2C1)C(=O)OCC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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